乙醇-1,2,2,2-D4

描述

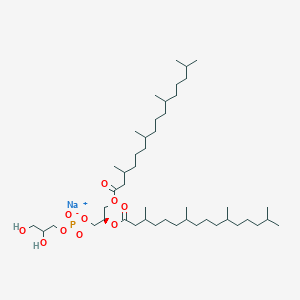

Ethanol-1,2,2,2-D4, also known as Ethanol-D4, is a stable isotope of ethanol that is primarily used in scientific research as an internal standard for compound quantification .

Synthesis Analysis

Ethanol can be produced either by fermentation or by a catalytic route from various sources such as sugar/starchy material, carbon dioxide, carbon monoxide, and dimethylether . The catalytic route has emerged as the better route compared to fermentation due to the requirement of a large number of crops which is generally not suitable for every country .Molecular Structure Analysis

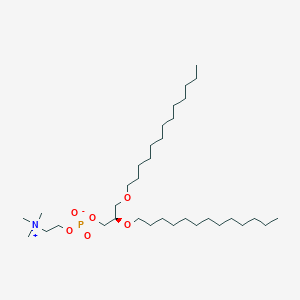

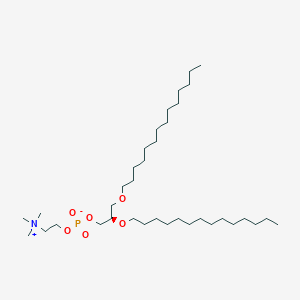

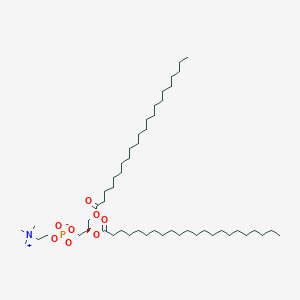

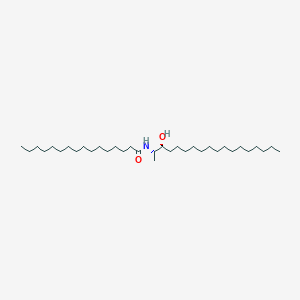

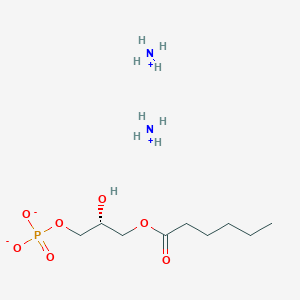

The molecular formula of Ethanol-1,2,2,2-D4 is C2H2D4O . The average mass is 50.093 Da and the mono-isotopic mass is 50.066971 Da .Chemical Reactions Analysis

Chemical reactions in alcohols occur mainly at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom . Ethanol can be oxidized to ethanal (acetaldehyde) or ethanoic acid (acetic acid) or carbon dioxide by using suitable oxidizing agent .Physical And Chemical Properties Analysis

Ethanol-1,2,2,2-D4 has a density of 0.8±0.1 g/cm3, a boiling point of 72.6±3.0 °C at 760 mmHg, and a vapor pressure of 82.8±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 38.6±0.0 kJ/mol and a flash point of 8.9±0.0 °C . The index of refraction is 1.354 .科学研究应用

Fermentation Process Monitoring

Ethanol-1,2,2,2-D4, also known as deuterated ethanol, serves as an excellent internal standard in nuclear magnetic resonance (NMR) spectroscopy. Researchers have employed benchtop NMR spectroscopy to monitor fermentation processes, particularly in the production of alcoholic drinks and spirits. Here’s how it contributes:

- Quantification of Ethanol : Ethanol-1,2,2,2-D4 acts as a reference compound, allowing accurate quantification of ethanol levels during fermentation. By analyzing samples over time, researchers can track the progress of fermentation and assess product quality .

Enzymatic Hydrolysis Studies

Ethanol-1,2,2,2-D4 plays a role in studying enzymatic hydrolysis of cellulose. Specifically:

- Cellulase Activity : Researchers use deuterated ethanol to investigate the activity of cellulase enzymes. Endo-1,4-glucanases, exo-1,4-glucanases (cellobiohydrolases), and β-glucosidases are involved in breaking down cellulose. Ethanol-1,2,2,2-D4 aids in assessing their efficiency .

Second-Generation (2G) Biofuel Production

In the context of sustainable biofuel production, Ethanol-1,2,2,2-D4 finds relevance:

- Whole Sugarcane Biomass : Researchers explore using the entire sugarcane lignocellulosic biomass for 2G ethanol production. Ethanol-1,2,2,2-D4 contributes to the quantification of ethanol in this process, potentially enhancing economic viability .

安全和危害

未来方向

Ethanol is a “green” substitute for petroleum in aromatics and olefins production . The global push toward net-zero carbon emissions is now poised to combine with an improved suite of cellulosic technologies to usher in a new era for ethanol . The development of new genetically modified strains will be one of the main advances in ethanol production .

作用机制

Target of Action

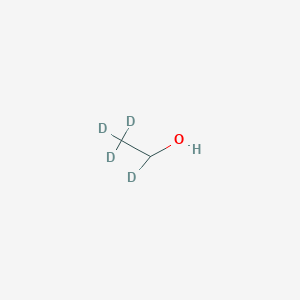

Ethanol-1,2,2,2-D4, also known as deuterated ethanol, is a variant of ethanol where the hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen . The primary targets of ethanol, and by extension Ethanol-1,2,2,2-D4, are various enzymes and receptors in the body. Ethanol binds to gamma-aminobutyric acid (GABA), glycine, and N-methyl-D-aspartate (NMDA) receptors, modulating their effects .

Mode of Action

Ethanol-1,2,2,2-D4 interacts with its targets in a similar manner to ethanol. It alters the membranes of neurons and their ion channels, enzymes, and receptors . This interaction leads to changes in the function of these targets, which can result in various physiological effects.

Biochemical Pathways

The metabolism of Ethanol-1,2,2,2-D4 likely follows the same pathways as ethanol. Ethanol is primarily metabolized in the liver through three distinct enzymatic pathways: alcohol dehydrogenase (ADH), cytochrome P450 2E1 (CYP2E1), and catalase . The ADH pathway is responsible for the bulk of ethanol metabolism, converting ethanol to acetaldehyde. Acetaldehyde is then further metabolized into acetate by aldehyde dehydrogenase (ALDH) . These reactions also result in the production of NADH, which can alter the metabolism of other substrates .

Pharmacokinetics

The pharmacokinetics of Ethanol-1,2,2,2-D4 are expected to be similar to those of ethanol. Ethanol is rapidly absorbed and distributed throughout the body . It is primarily metabolized in the liver, with a small amount excreted unchanged in breath, urine, and sweat . The rate of ethanol metabolism can be influenced by various factors, including the concentration of ethanol and the frequency of ethanol consumption .

Result of Action

The molecular and cellular effects of Ethanol-1,2,2,2-D4 action are likely to be similar to those of ethanol. Ethanol-induced oxidative stress can lead to increased membrane fluidity and changes in membrane protein composition . It can also cause an elevated level of reactive oxygen species (ROS), which can interact with various cell components and lead to lipid and protein peroxidation and DNA damage .

Action Environment

Environmental factors can influence the action of Ethanol-1,2,2,2-D4. For instance, the presence of other substances, such as drugs that inhibit ADH or CYP2E1, can affect the metabolism of ethanol . Additionally, the use of ethanol as a biofuel can have various environmental impacts, including changes in carbon dioxide emissions .

属性

IUPAC Name |

1,2,2,2-tetradeuterioethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-MZCSYVLQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C([2H])([2H])[2H])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

50.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol-1,2,2,2-D4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)

![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)

![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)

![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)

![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)